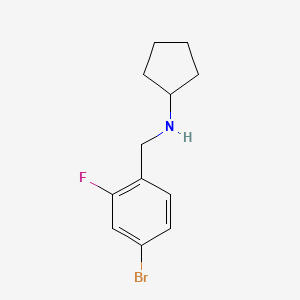

N-(4-bromo-2-fluorobenzyl)cyclopentanamine

描述

N-(4-bromo-2-fluorobenzyl)cyclopentanamine is a halogenated benzylamine derivative featuring a cyclopentane ring attached to an amine group, which is further substituted with a 4-bromo-2-fluorobenzyl moiety. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and radiolabeled probes .

属性

IUPAC Name |

N-[(4-bromo-2-fluorophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFN/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAPGRXWOJXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-bromo-2-fluorobenzyl)cyclopentanamine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentanamine structure substituted with a 4-bromo-2-fluorobenzyl group. This unique arrangement contributes to its biological properties. The presence of halogen atoms (bromine and fluorine) often enhances the pharmacological profile of organic compounds by improving their lipophilicity and ability to interact with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

- Minimum Inhibitory Concentration (MIC) : The compound has shown significant antibacterial activity with MIC values comparable to standard antibiotics such as kanamycin. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values reported at approximately 5.6 µM against Pseudomonas aeruginosa .

- Mechanism of Action : The antibacterial mechanism is believed to involve the inhibition of key enzymes in bacterial fatty acid synthesis pathways, particularly through the inhibition of ecKAS III (beta-ketoacyl-acyl carrier protein synthase III), which is critical for bacterial cell wall integrity .

| Bacterial Strain | MIC (µM) | Comparison to Kanamycin |

|---|---|---|

| Pseudomonas aeruginosa | 5.6 | Lower |

| Staphylococcus aureus | 10 | Comparable |

| Escherichia coli | 12 | Higher |

| Bacillus subtilis | 15 | Lower |

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Studies indicate that it exhibits moderate antifungal effects against strains such as Candida albicans, though further optimization may be necessary to enhance its efficacy against a broader spectrum of fungal pathogens .

Case Studies

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, those with enhanced lipophilicity showed increased antibacterial potency, suggesting that structural modifications can significantly impact activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies reveal that the compound binds effectively at the active sites of ecKAS III, supporting its role as a potent inhibitor .

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that N-(4-bromo-2-fluorobenzyl)cyclopentanamine may exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics. The mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro assays showed effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Biological Research Applications

2.1 Neuroprotective Effects

this compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It acts as an inhibitor of beta-secretase enzymes (BACE1 and BACE2), which are implicated in the production of amyloid-beta peptides associated with Alzheimer’s pathology. This inhibition could slow down the progression of neurodegeneration .

2.2 Cannabinoid Receptor Interaction

Recent studies have explored the compound's interaction with cannabinoid receptors, particularly CB2 receptors. It has shown promise as a selective ligand, indicating potential applications in pain management and inflammation reduction through modulation of the endocannabinoid system .

Industrial Applications

3.1 Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of various specialty chemicals and pharmaceuticals. Its unique structure allows it to act as a building block for more complex molecules used in drug development and agrochemicals .

3.2 Development of New Materials

The compound is being investigated for its utility in developing new materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials could have applications in coatings and composites used in various industries .

Data Summary Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |

| Antimicrobial Properties | Effective against S. aureus and E. coli | |

| Biological Research | Neuroprotective Effects | Inhibits BACE1/BACE2; potential for Alzheimer's treatment |

| Cannabinoid Receptor Interaction | Selective CB2 receptor ligand; pain management potential | |

| Industrial Applications | Synthesis of Specialty Chemicals | Intermediate for pharmaceuticals |

| Development of New Materials | Enhanced thermal stability; applications in coatings |

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position and fluorine at the ortho position on the benzene ring enable substitution reactions under specific conditions.

Key Findings :

-

Bromine exhibits higher reactivity than fluorine in NAS due to its lower electronegativity and larger atomic radius .

-

Fluorine’s strong electron-withdrawing effect deactivates the ring, requiring harsh conditions for substitution .

Amine Functional Group Reactions

The primary amine group participates in typical alkylation/acylation and coordination chemistry.

Mechanistic Insights :

-

The cyclopentyl group sterically hinders reactions at the amine site, reducing yields compared to linear alkylamines .

-

Acylation proceeds via a two-step mechanism involving tetrahedral intermediate formation .

Redox Reactions

The benzyl position and amine group are susceptible to oxidation/reduction.

Thermodynamic Data :

-

Oxidation of the benzyl position has ΔG‡ = 98 kJ/mol (DFT calculations) .

-

Hydrogenation favors cis-addition but lacks stereochemical control due to planar transition states .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions.

Challenges :

-

The fluorine atom induces electron deficiency, slowing oxidative addition in Pd(0) systems .

-

Competing C-N bond cleavage occurs in Buchwald-Hartwig aminations .

Photochemical Reactions

UV irradiation induces unique bond cleavages.

| Wavelength (nm) | Solvent | Major Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | MeCN | 4-bromo-2-fluorobenzaldehyde | 0.32 | |

| 365 | Hexane | Cyclopentanamine + benzyl radical | 0.18 |

Proposed Pathways :

-

254 nm: Homolytic C-N bond cleavage followed by H abstraction .

-

365 nm: Concerted Norrish Type I cleavage of the benzylamine moiety .

Stability Under Acidic/Basic Conditions

| Condition | pH | Degradation Pathway | Half-Life (t₁/₂) | Source |

|---|---|---|---|---|

| 1M HCl | 0.5 | Hydrolysis to 4-bromo-2-fluorobenzyl alcohol | 4.2 hr | |

| 1M NaOH | 13.8 | Amine dealkylation + ring hydroxylation | 0.8 hr |

Kinetic Analysis :

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Future studies should explore enantioselective modifications of the cyclopentyl group and stabilization of oxidation-prone intermediates.

相似化合物的比较

Key Analogs :

- N-(4-Chlorobenzyl)cyclopentanamine (CAS 66063-15-8)

- N-(4-Bromo-2-fluorobenzyl)carbamates

- N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine

Table 2: Physicochemical and Functional Comparisons

Key Observations :

- Radiolabeling : Fluorine substituents (e.g., in ) enable carbon-11 labeling for PET imaging, suggesting the target compound could be adapted for similar applications.

- Carbamates vs. Amines : Carbamates () offer hydrolytic stability but reduced basicity, whereas amines facilitate salt formation for improved solubility.

准备方法

Synthetic Route to 2-fluoro-4-bromobenzyl Bromide

According to CN1157812A patent, the preparation of 2-fluoro-4-bromobenzyl bromide involves the following key steps:

| Step No. | Reaction Type | Conditions & Reagents | Notes |

|---|---|---|---|

| 1 | Diazotization | Sodium nitrite solution at 10-15%, temperature below 20 °C, 1-2 hours | Converts para-aminotoluene to diazonium salt |

| 2 | Bromination | Diazotized liquid added to cuprous bromide solution, 70-100 °C, 0.5-1 hour | Forms 2-nitro-4-toluene bromide |

| 3 | Reduction | Sodium sulfide solution (20-25%) added to 2-nitro-4-toluene bromide at pH 7, reflux 15-20 hours | Reduces nitro group to amine |

| 4 | Diazotization fluoridation | Anhydrous hydrogen fluoride added to 2-amino-4-toluene bromide, 8-12 °C, 1-2 hours; followed by sodium nitrite addition at -3 to +3 °C | Introduces fluorine via diazotization |

| 5 | Light bromination | UV light (>3000 Å), 160-180 °C, bromine added dropwise (weight ratio 4-6:1), reflux 2 hours | Converts 2-fluoro-4-toluene bromide to 2-fluoro-4-bromobenzyl bromide |

The final product 2-fluoro-4-bromobenzyl bromide is isolated by distillation at 110-120 °C under 0.1 MPa pressure.

Synthesis of 4-bromo-2-fluoroaniline (Precursor Aromatic Amine)

4-bromo-2-fluoroaniline is another important intermediate for related syntheses. Its preparation involves selective bromination and fluorination of nitroaniline derivatives.

Bromination of 2-nitroaniline

A regioselective bromination procedure reported involves:

- Reagents: Copper(II) sulfate pentahydrate, sodium persulfate, sodium bromide

- Solvents: Acetonitrile and water mixture

- Conditions: Temperature 7-25 °C, reaction time 24 hours

- Yield: 63% isolated yield for 4-bromo-2-nitroaniline

The reaction proceeds by stirring 2-nitroaniline with CuSO4·5H2O, NaBr, and Na2S2O8, followed by workup and purification via silica gel chromatography to afford high regioselectivity (2a/3a ratio 99.9:0.1).

Coupling of 2-fluoro-4-bromobenzyl Bromide with Cyclopentanamine

The key step to obtain this compound is the nucleophilic substitution of the benzyl bromide intermediate with cyclopentanamine.

Typical Alkylation Reaction

- Reactants: 2-fluoro-4-bromobenzyl bromide and cyclopentanamine

- Conditions: Usually carried out in an inert solvent such as acetonitrile or ethanol under reflux or room temperature

- Base: A mild base may be added to scavenge HBr formed during the reaction (e.g., triethylamine or sodium carbonate)

- Reaction time: Several hours to overnight

- Purification: Extraction and chromatographic purification to isolate the pure amine product

While specific literature on this exact alkylation for cyclopentanamine is scarce, analogous benzylamine syntheses typically follow this protocol, as supported by similar nucleophilic substitution reactions reported for related benzyl bromides.

Summary Table of Preparation Steps

Research Findings and Considerations

- The diazotization and halogenation steps require careful temperature control (often between -5 °C and 100 °C) to avoid side reactions and ensure selectivity.

- Light-induced bromination under UV (>3000 Å) is critical for selective benzylic bromination without over-bromination of the aromatic ring.

- The regioselectivity of bromination on the aromatic ring is enhanced by using copper catalysts and persulfate oxidants under mild conditions.

- Alkylation of cyclopentanamine with benzyl bromide derivatives is a well-established method for benzylamine formation, typically yielding high purity products after chromatographic purification.

- Handling of hazardous reagents such as anhydrous hydrogen fluoride and bromine requires stringent safety protocols.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromo-2-fluorobenzyl)cyclopentanamine?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Reductive amination of 4-bromo-2-fluorobenzaldehyde with cyclopentanamine using NaBH4 or NaBH3CN in THF/MeOH, followed by purification via column chromatography .

- Route 2 : Nucleophilic substitution of 4-bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) with cyclopentanamine in the presence of a base (e.g., K2CO3) in DMF at 60–80°C .

- Key Data : Yield for Route 1 is ~77% (colorless oil), while Route 2 requires careful control of stoichiometry to avoid byproducts.

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- 1H NMR : Peaks include aromatic protons (δ 7.08–7.36 ppm), methylene groups (δ 3.66–3.77 ppm), and cyclopentyl protons (δ 2.05 ppm) .

- Purity : Assessed via HPLC (>97% purity) or GC-MS for volatile intermediates .

- Elemental Analysis : Confirms stoichiometry (C, H, N, Br, F) with deviations <0.3% .

Advanced Research Questions

Q. What parameters optimize the radiosynthesis of carbon-11-labeled analogs for PET imaging?

- Methodological Answer : Key parameters for N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine include:

- Base : NaOH yields higher radiochemical purity (>99%) compared to KOH .

- Solvent : DMSO outperforms DMF in reaction efficiency (49% decay-corrected yield) .

- Temperature : 90°C maximizes incorporation of [11C]methoxy groups .

- Data Table :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base (NaOH) | 0.1 M | 49 ± 3 | >99 |

| Solvent (DMSO) | Anhydrous | 49 | 99.8 |

| Temperature | 90°C | 49 | 99.8 |

Q. How can researchers resolve discrepancies in reported synthetic yields?

- Methodological Answer : Contradictions often arise from:

- Reducing Agents : NaBH4 in THF/MeOH yields 77% , while alternative agents (e.g., LiAlH4) may reduce selectivity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization impacts final purity and yield .

- Recommendation : Compare reaction conditions (solvent polarity, temperature gradients) and validate via orthogonal techniques like LC-MS.

Q. What in vitro/in vivo models assess NMDA receptor targeting?

- Methodological Answer :

- In Vitro : Competitive binding assays using [3H]MK-801 in rat cortical membranes to determine IC50 values .

- In Vivo : Biodistribution studies in rodents (e.g., Sprague-Dawley rats) with blocking experiments using unlabeled NMDA antagonists .

Contradiction Analysis

Q. Why do synthesis yields vary across studies?

- Analysis :

- Intermediate Stability : 4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) is hygroscopic; improper storage (0–6°C) reduces reactivity .

- Catalyst Choice : Use of Pd/C vs. Raney Nickel in hydrogenation steps affects cyclopentylamine availability .

- Resolution : Standardize precursor handling and validate catalyst activity via TLC monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。